
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with a pyrimidine and pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrole-2-carboxylic acid in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrimidine or pyrrole rings, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of lithium on cellular processes, given lithium’s known impact on mood stabilization and neuroprotection.
Medicine: The compound’s potential therapeutic effects are of interest, particularly in the treatment of psychiatric disorders and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, including the inhibition of inositol monophosphatase and glycogen synthase kinase-3 (GSK-3). The pyrimidine and pyrrole moieties may further modulate these effects by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate shares the lithium ion but lacks the pyrimidine and pyrrole components.
Pyrimidine derivatives: Compounds like 5-fluorouracil are used in cancer treatment and share the pyrimidine ring but differ in their overall structure and function.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid are used in organic synthesis and share the pyrrole ring but lack the lithium and pyrimidine components
Uniqueness
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of lithium with both pyrimidine and pyrrole rings
Propiedades
IUPAC Name |
lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLZRCKJQWGGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)


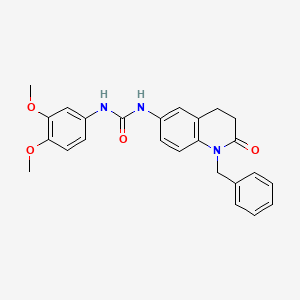
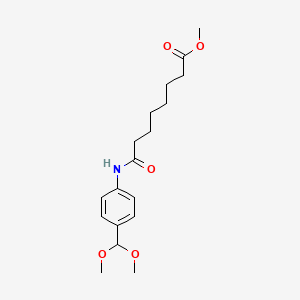
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)

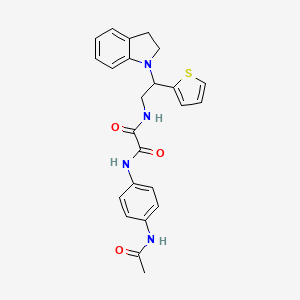
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
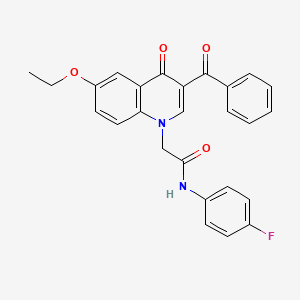
![2-[3-oxo-8-(piperidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2692461.png)
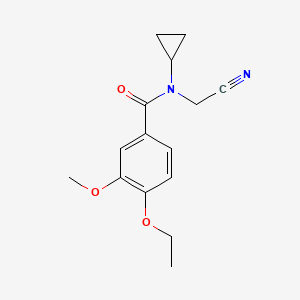
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2692465.png)

